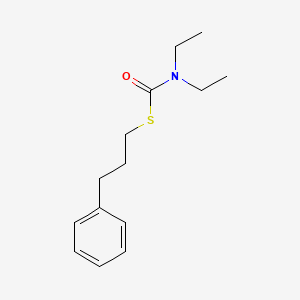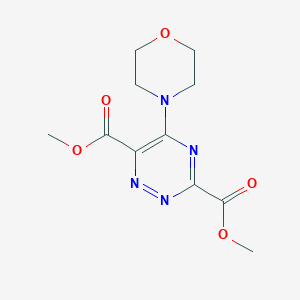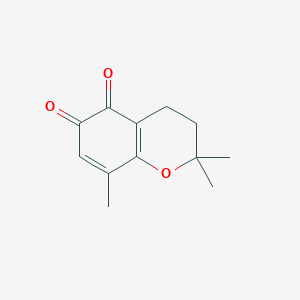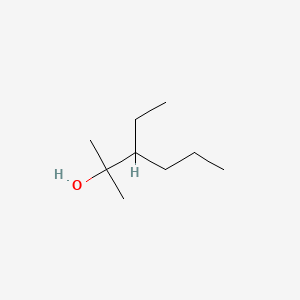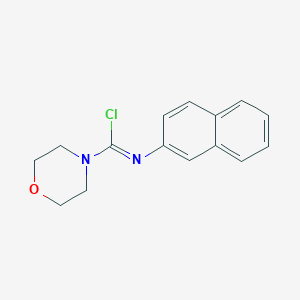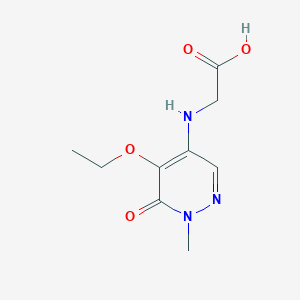![molecular formula C14H16ClNS B14478445 2-Cyclohexene-1-thione, 3-[(4-chlorophenyl)amino]-5,5-dimethyl- CAS No. 72896-09-4](/img/structure/B14478445.png)
2-Cyclohexene-1-thione, 3-[(4-chlorophenyl)amino]-5,5-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclohexene-1-thione, 3-[(4-chlorophenyl)amino]-5,5-dimethyl- is an organic compound characterized by a cyclohexene ring with a thione group and a 4-chlorophenylamino substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexene-1-thione, 3-[(4-chlorophenyl)amino]-5,5-dimethyl- typically involves the reaction of cyclohexene derivatives with thione and chlorophenylamine groups under controlled conditions. The reaction may require specific catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions are often optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies ensures consistent quality and scalability of production. Safety measures and environmental considerations are also crucial in industrial settings to minimize risks and waste.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclohexene-1-thione, 3-[(4-chlorophenyl)amino]-5,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may convert the thione group to a thiol or other reduced forms.
Substitution: The chlorophenylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can lead to various substituted derivatives.
Applications De Recherche Scientifique
2-Cyclohexene-1-thione, 3-[(4-chlorophenyl)amino]-5,5-dimethyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Cyclohexene-1-thione, 3-[(4-chlorophenyl)amino]-5,5-dimethyl- involves interactions with specific molecular targets and pathways. The thione group may interact with thiol-containing enzymes, affecting their activity. The chlorophenylamino group can influence receptor binding and signal transduction pathways. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyclohexen-1-one: A related compound with a ketone group instead of a thione.
3-Ethoxy-2-cyclohexen-1-one: Contains an ethoxy group and a ketone.
2-Cyclohexen-1-one, 3-(3-hydroxybutyl)-2,4,4-trimethyl-: Features a hydroxybutyl group and a ketone.
Uniqueness
2-Cyclohexene-1-thione, 3-[(4-chlorophenyl)amino]-5,5-dimethyl- is unique due to the presence of both a thione group and a chlorophenylamino substituent
Propriétés
Numéro CAS |
72896-09-4 |
|---|---|
Formule moléculaire |
C14H16ClNS |
Poids moléculaire |
265.8 g/mol |
Nom IUPAC |
3-(4-chloroanilino)-5,5-dimethylcyclohex-2-ene-1-thione |
InChI |
InChI=1S/C14H16ClNS/c1-14(2)8-12(7-13(17)9-14)16-11-5-3-10(15)4-6-11/h3-7,16H,8-9H2,1-2H3 |
Clé InChI |
AXOKZYLAMGCGHW-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=CC(=S)C1)NC2=CC=C(C=C2)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


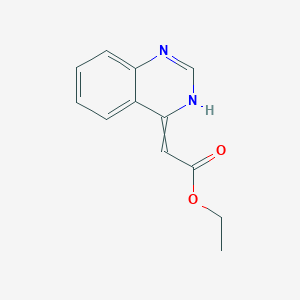
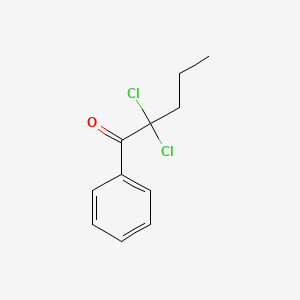
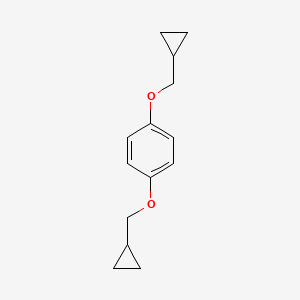
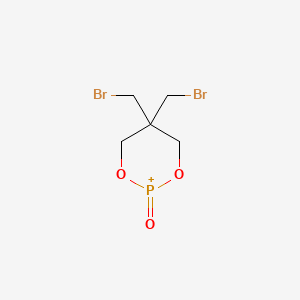
![1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(methoxymethyl)-N,N',N''-tris[(octadecyloxy)methyl]-](/img/structure/B14478380.png)
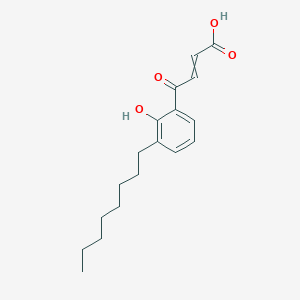
![1-[2-(2,4-Dichlorophenyl)hexyl]-1H-1,2,4-triazole](/img/structure/B14478392.png)
